Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
“Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It has a molecular weight of 298.34 . The compound is solid in its physical form and should be stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The crude product is usually purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Chemical Reactions Analysis
The compound’s chemical reactions would depend on its functional groups and the conditions under which it is reacted. For instance, aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 298.34 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Anticancer Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study culminated in the identification of compounds with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest
Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests potential applications in the development of treatments for leukemia.
Antitumor Activity
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some compounds showed potent growth inhibition properties with IC 50 values generally below 5 μM against these human cancer cells .
Apoptosis Induction
One of the compounds, C27, was found to induce apoptosis in HeLa cell line . This suggests potential applications in the development of treatments for cervical cancer.
Cell Cycle Arrest in HeLa Cells
The same compound, C27, was also found to cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests potential applications in the development of treatments that target the cell cycle in cervical cancer cells.
α-Amylase Inhibitory Effects
Based on the outcomes derived from the in vitro assessment of α-amylase inhibitory effects of the synthesized benzodioxol derivatives, the compound with the greatest potency, IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide), was chosen as a contender for in vivo hypoglycemic exploration . This suggests potential applications in the development of treatments for diabetes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activities , suggesting potential targets within cancer cell lines.
Mode of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrest , which could be a possible mode of action for this compound as well.
Biochemical Pathways
Based on its potential anticancer activity , it may be inferred that it could affect pathways related to cell proliferation and apoptosis.
Result of Action
Related compounds have been reported to exhibit good selectivity between cancer cells and normal cells , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c26-20(15-1-2-17-18(11-15)29-14-28-17)25-5-3-23(4-6-25)16-12-19(22-21-13-16)24-7-9-27-10-8-24/h1-2,11-13H,3-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIGJVXRRJISRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone |
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